molecular formula C23H32N6O2 B2562250 8-[(4-Benzylpiperazin-1-yl)methyl]-3-methyl-7-(3-methylbutyl)purine-2,6-dione CAS No. 868147-12-0

8-[(4-Benzylpiperazin-1-yl)methyl]-3-methyl-7-(3-methylbutyl)purine-2,6-dione

Cat. No. B2562250
CAS RN: 868147-12-0
M. Wt: 424.549
InChI Key: TYBBJDDBWYYFGL-UHFFFAOYSA-N
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Description

This compound is a part of a collection of rare and unique chemicals provided by Sigma-Aldrich . It is provided to early discovery researchers for their scientific needs . The compound has a linear formula of C26H30N6O2 .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one were synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not fully detailed in the retrieved sources. The compound has a linear formula of C26H30N6O2 , but properties such as melting point, boiling point, and density are not specified.

Safety and Hazards

Specific safety and hazard information for this compound is not provided in the retrieved sources. Sigma-Aldrich provides this product to early discovery researchers and does not collect analytical data for this product . The buyer assumes responsibility to confirm product identity and/or purity .

properties

IUPAC Name

8-[(4-benzylpiperazin-1-yl)methyl]-3-methyl-7-(3-methylbutyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N6O2/c1-17(2)9-10-29-19(24-21-20(29)22(30)25-23(31)26(21)3)16-28-13-11-27(12-14-28)15-18-7-5-4-6-8-18/h4-8,17H,9-16H2,1-3H3,(H,25,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYBBJDDBWYYFGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C(=NC2=C1C(=O)NC(=O)N2C)CN3CCN(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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